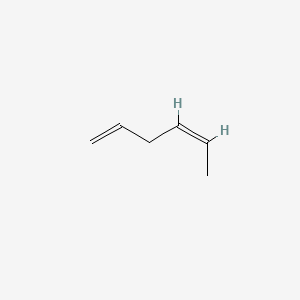

cis-1,4-Hexadiene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4Z)-hexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBHEGAFLDMLAL-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015940 | |

| Record name | (Z)-1,4-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7318-67-4 | |

| Record name | cis-1,4-Hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7318-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Hexadiene, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007318674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1,4-hexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hexa-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-HEXADIENE, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUZ7TAA620 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-1,4-Hexadiene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,4-Hexadiene is a volatile, colorless liquid hydrocarbon with the chemical formula C₆H₁₀. As a diene, its structure is characterized by two carbon-carbon double bonds, which are located at the first and fourth positions of the six-carbon chain with a cis configuration around the internal double bond. This specific arrangement of double bonds makes it a valuable monomer and intermediate in organic synthesis, particularly in the production of specialty polymers and fine chemicals. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound, intended for professionals in research and development.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1] |

| Molecular Weight | 82.14 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 65-66 °C | [2] |

| Melting Point | <-96 °C | [4] |

| Density | 0.707 g/mL at 20 °C | [2][5] |

| Refractive Index (n20/D) | 1.415 | [2] |

| Solubility in Water | Insoluble | [6] |

| Solubility in Organic Solvents | Soluble in ether, ethanol, and benzene | [6] |

| Flash Point | -46 °C (-50.8 °F) (closed cup) | [2] |

| Vapor Density | 2.8 (Air = 1) | [3] |

Structural Information

The structural characteristics of this compound, including its nomenclature and key identifiers, are detailed in the following table. The cis configuration of the double bond at the C4-C5 position significantly influences the molecule's geometry and reactivity.

| Identifier | Value | Reference |

| IUPAC Name | (4Z)-hexa-1,4-diene | [1] |

| Synonyms | (Z)-1,4-Hexadiene, this compound | [1] |

| CAS Number | 7318-67-4 | [1] |

| SMILES String | C\C=C/CC=C | [2] |

| InChI | 1S/C6H10/c1-3-5-6-4-2/h3-4,6H,1,5H2,2H3/b6-4- | [2] |

| InChIKey | PRBHEGAFLDMLAL-XQRVVYSFSA-N | [2] |

Molecular Geometry

Reactivity and Applications

The two double bonds in this compound are the centers of its reactivity. It can undergo a variety of reactions typical of alkenes, including addition reactions (hydrogenation, halogenation, hydrohalogenation), polymerization, and metathesis.

A significant application of this compound is as a comonomer in the production of ethylene-propylene-diene monomer (EPDM) rubbers. The non-conjugated diene structure allows for the incorporation of unsaturation into the polymer backbone, which can then be cross-linked (vulcanized) to produce durable and elastic materials.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,4-hexadiene is the rhodium-catalyzed reaction of ethylene and butadiene.[7][8][9] The following is a generalized protocol based on information from the patent literature.

Objective: To synthesize 1,4-hexadiene from ethylene and butadiene using a rhodium catalyst.

Materials:

-

Ethylene

-

1,3-Butadiene

-

Rhodium catalyst (e.g., a cyclopentadienylrhodium complex)[7]

-

Hydrohalic acid (e.g., HCl)[7]

-

Anhydrous solvent (e.g., a hydrocarbon or chlorinated solvent)

Procedure:

-

A pressure reactor is charged with the rhodium catalyst and the anhydrous solvent under an inert atmosphere.

-

The reactor is cooled, and a specific amount of hydrohalic acid is introduced.

-

A predetermined molar ratio of 1,3-butadiene is added to the reactor.

-

The reactor is then pressurized with ethylene to the desired reaction pressure.

-

The reaction mixture is heated to a temperature in the range of 35-300 °C and stirred for a specified duration.[7]

-

After the reaction period, the reactor is cooled, and the excess pressure is vented.

-

The product mixture is collected, and the 1,4-hexadiene is isolated and purified, typically by distillation. The cis and trans isomers may be separated by fractional distillation or chromatography.

Note: The specific conditions, including catalyst concentration, solvent, temperature, pressure, and reaction time, will significantly influence the yield and the cis/trans isomer ratio of the product. These parameters need to be optimized for a specific catalytic system.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The spectrum would show signals for the vinyl protons of the two double bonds and the allylic methylene protons. The protons on the cis-double bond would exhibit a smaller coupling constant (J-value) compared to those on a trans-double bond.

¹³C NMR: The spectrum would display distinct signals for the four types of carbon atoms present in the molecule: the two sp² carbons of the terminal double bond, the two sp² carbons of the internal cis-double bond, the sp³ carbon of the methylene group, and the sp³ carbon of the methyl group.[1][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of its functional groups.

-

C-H stretching (sp²): Above 3000 cm⁻¹

-

C-H stretching (sp³): Below 3000 cm⁻¹

-

C=C stretching: Around 1640-1680 cm⁻¹

-

C-H bending (out-of-plane) for the cis-disubstituted alkene: Around 675-730 cm⁻¹ (a key indicator of the cis geometry)

Safety Information

This compound is a highly flammable liquid and vapor. It is classified as acutely toxic if swallowed and may be fatal if it enters the airways.[2] Appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship of this compound to its isomers and a general workflow for its synthesis.

References

- 1. 1,4-Hexadiene, (4Z)- | C6H10 | CID 5365553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound ≥99.0% | 7318-67-4 [sigmaaldrich.com]

- 3. 1,4-Hexadiene | C6H10 | CID 11599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cis-2-trans-4-hexadiene [stenutz.eu]

- 5. This compound = 99.0 7318-67-4 [sigmaaldrich.com]

- 6. 1,4-Hexadiene (CAS 592-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. US3636122A - Preparation of 1 4-hexadiene from ethylene and butadiene with selected cyclopentadienylrhodium catalysts - Google Patents [patents.google.com]

- 8. US3502738A - Preparation of 1,4-hexadiene from ethylene and butadiene with selected hydrocarbon-rhodium catalysts - Google Patents [patents.google.com]

- 9. Selective rhodium catalysed synthesis of trans-1,4-hexadiene in polyethylene glycol 1000–water solvent systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1,4-HEXADIENE(7319-00-8) 13C NMR spectrum [chemicalbook.com]

(Z)-1,4-Hexadiene: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,4-Hexadiene, also known as cis-1,4-hexadiene, is a non-conjugated diene of significant chemical interest, primarily owing to its role as a monomer in the production of specialty polymers. Its specific stereochemistry imparts unique properties to these materials. This in-depth technical guide provides a comprehensive overview of the synthesis and discovery of (Z)-1,4-hexadiene, with a focus on stereoselective methods. It includes detailed experimental protocols derived from seminal literature, a comparative analysis of synthetic routes, and a historical perspective on its discovery.

Introduction

(Z)-1,4-Hexadiene is an organic compound with the chemical formula C₆H₁₀. The presence of a cis- double bond between the fourth and fifth carbon atoms distinguishes it from its trans- isomer and dictates its three-dimensional structure and reactivity. The primary application of 1,4-hexadiene, as a mixture of isomers, is as a third monomer in the production of ethylene-propylene-diene monomer (EPDM) elastomers. The diene introduces sites of unsaturation into the polymer backbone, allowing for sulfur vulcanization. The specific use of the (Z)-isomer can influence the curing characteristics and final properties of the elastomer.

This guide will delve into the key methods for the synthesis of (Z)-1,4-hexadiene, with a particular focus on catalytic approaches that offer high stereoselectivity. Furthermore, it will trace the historical context of its discovery, from early, non-stereospecific preparations to the development of more refined synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of (Z)-1,4-Hexadiene is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| CAS Number | 7318-67-4 |

| Boiling Point | 65-66 °C |

| Density | 0.707 g/mL at 20 °C |

| Refractive Index | n20/D 1.415 |

Synthesis of (Z)-1,4-Hexadiene

The stereoselective synthesis of (Z)-1,4-hexadiene has been a subject of significant research, with catalytic methods demonstrating the most promise.

Iron-Catalyzed Stereospecific Synthesis from 1,3-Butadiene and Ethylene

A key breakthrough in the stereospecific synthesis of (Z)-1,4-hexadiene was reported by G. Hata in 1964. This method utilizes an iron-based catalyst to promote the reaction between 1,3-butadiene and ethylene, yielding the desired cis-isomer with high selectivity.[1]

Experimental Protocol:

-

Reactants and Catalyst:

-

Toluene (25 ml)

-

Iron(III) acetylacetonate (0.003 mole)

-

Triethylaluminum (0.012 mole)

-

1,3-Butadiene (0.6 mole)

-

Ethylene

-

-

Procedure:

-

In a 100 ml stainless steel autoclave, combine 25 ml of toluene, 0.003 mole of iron(III) acetylacetonate, 0.012 mole of triethylaluminum, and 0.6 mole of 1,3-butadiene.

-

Pressurize the autoclave with ethylene to 40 kg/cm ².

-

Stir the resulting mixture for 1.5 hours at 30°C.

-

Following the reaction, perform a standard work-up procedure.

-

Separate the reaction products using preparative gas chromatography.

-

-

Yield and Products:

Logical Workflow for Iron-Catalyzed Synthesis:

Caption: Workflow for the iron-catalyzed synthesis of (Z)-1,4-Hexadiene.

Cobalt-Catalyzed Synthesis

The reaction between butadiene and ethylene can also be catalyzed by cobalt complexes to produce this compound. While detailed experimental protocols with specific yields for this particular reaction are not as readily available in the reviewed literature, cobalt-based catalysts are well-established for the stereospecific polymerization of dienes and related transformations. The mechanism is believed to involve the formation of cobalt-hydride species and subsequent migratory insertion steps.

Other Stereoselective Methods for 1,4-Diene Synthesis

Several other modern synthetic methods offer high stereoselectivity in the formation of 1,4-dienes and could potentially be adapted for the synthesis of (Z)-1,4-hexadiene. These include:

-

Titanocene(II)-promoted cross-coupling: This method involves the reaction of (Z)-alkenyl methyl sulfones with terminal allenes.

-

Nickel-catalyzed hydroboration: The 1,4-hydroboration of 1,3-dienes using nickel catalysts can produce (Z)-allylboronates, which can then be converted to the corresponding 1,4-diene.

-

Palladium-catalyzed cross-coupling: Palladium catalysts are widely used in cross-coupling reactions to form C-C bonds with high stereocontrol.

Comparative Summary of Synthesis Methods:

| Method | Catalyst | Starting Materials | Key Features |

| Hata Synthesis | Iron(III) acetylacetonate / Triethylaluminum | 1,3-Butadiene, Ethylene | High stereoselectivity for the (Z)-isomer; moderate yield.[1] |

| Cobalt Catalysis | Cobalt Complexes | 1,3-Butadiene, Ethylene | Known to produce the cis-isomer; detailed protocols are less common. |

| Ziegler-Natta Catalysis | Titanium/Aluminum complexes | Ethylene, Propylene, Dienes | Primarily used for polymerization, but demonstrates stereocontrol over diene insertion. |

Discovery and Historical Context

The first synthesis of 1,4-hexadiene, as a mixture of cis- and trans- isomers, was reported by B. H. Shoemaker and C. E. Boord in 1931. Their work laid the foundation for the study of this class of dienes.

The development of methods for the stereospecific synthesis of the (Z)-isomer was a significant advancement. The work by G. Hata in 1964, demonstrating the use of an iron catalyst for the selective formation of this compound from readily available starting materials, was a pivotal moment in this field.[1] This discovery opened the door for more controlled synthesis of polymers with specific microstructures.

The broader context of this research lies within the development of Ziegler-Natta catalysis in the 1950s, which revolutionized polymer chemistry by enabling the synthesis of stereoregular polymers. While Ziegler-Natta catalysts are primarily known for producing polymers, the underlying principles of stereocontrol in metal-catalyzed reactions were instrumental in the development of methods for the synthesis of specific isomers of small molecules like (Z)-1,4-hexadiene.

Logical Relationship of Discovery and Key Developments:

References

Spectroscopic Profile of cis-1,4-Hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-hexadiene, a valuable diene in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for trans-1,4-Hexadiene (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.81 | ddt | 1H | H-2 |

| 5.45 | m | 1H | H-4 |

| 5.44 | m | 1H | H-5 |

| 5.01 | dd | 1H | H-1a (trans to H-2) |

| 4.97 | dd | 1H | H-1b (cis to H-2) |

| 2.72 | d | 2H | H-3 |

| 1.66 | d | 3H | H-6 |

Note: A definitive ¹H NMR spectrum for pure this compound was not available in the searched databases. The data presented is for the trans isomer as a reference.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.0 | C-2 |

| 130.5 | C-5 |

| 125.0 | C-4 |

| 114.5 | C-1 |

| 30.7 | C-3 |

| 17.9 | C-6 |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Strong | =C-H stretch (vinyl) |

| 3010 | Medium | =C-H stretch (internal alkene) |

| 2970 | Strong | C-H stretch (aliphatic) |

| 1640 | Medium | C=C stretch (vinyl) |

| 1440 | Medium | CH₂ scissoring |

| 990 | Strong | =C-H bend (vinyl, trans) |

| 910 | Strong | =C-H bend (vinyl, out-of-plane) |

| 720 | Medium | C-H bend (cis-alkene) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Interpretation |

| 82 | 45% | Molecular Ion [M]⁺ |

| 67 | 100% | [M - CH₃]⁺ (Base Peak) |

| 54 | 55% | [C₄H₆]⁺ |

| 41 | 80% | [C₃H₅]⁺ (Allyl cation) |

| 39 | 65% | [C₃H₃]⁺ |

| 27 | 40% | [C₂H₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in a deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of approximately 0.6 mL in a clean, dry NMR tube. The solution must be homogeneous and free of any particulate matter. Due to the volatility of the analyte, the NMR tube should be securely capped.

The ¹H and ¹³C NMR spectra are acquired on a Fourier-transform NMR spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used, and a larger number of scans with a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain adequate signal intensity for all carbon atoms.

Infrared (IR) Spectroscopy

For a volatile liquid like this compound, the IR spectrum is typically obtained using the "neat" sampling technique. A single drop of the pure liquid is placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film. The plates are then mounted in the sample holder of a Fourier-transform infrared (FTIR) spectrometer.

The spectrum is recorded over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean, empty salt plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectral analysis of the volatile this compound is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

A small volume (typically 1 µL) of the solution is injected into the GC inlet, where it is vaporized. The sample is then carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities. The column effluent is introduced directly into the ion source of the mass spectrometer.

Ionization is typically achieved by electron impact (EI) at 70 eV. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic techniques and their corresponding structural insights.

References

An In-depth Technical Guide to the Physical Properties of cis-1,4-Hexadiene

This guide provides a detailed overview of the key physical properties of cis-1,4-Hexadiene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document outlines the established values for these properties and describes the general experimental methodologies used for their determination.

Physical Properties of this compound

This compound is a colorless liquid organic compound.[1] It is characterized as a diene, containing two carbon-carbon double bonds within a six-carbon chain.[1] The "cis" designation indicates the geometry of the double bond at the fourth carbon. This structure influences its physical and chemical characteristics.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and safety assessments.

| Physical Property | Value | Conditions |

| Boiling Point | 65-66 °C | At 760 mmHg |

| Density | 0.707 g/mL | At 20 °C |

Note: The provided data is based on referenced literature values.

Experimental Protocols

While specific experimental procedures for this compound are not extensively detailed in publicly available literature, the determination of its boiling point and density follows standard laboratory practices for volatile organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] For a volatile and flammable compound like this compound, several methods can be employed.

1. Simple Distillation:

This is a common and effective method for determining the boiling point of a pure liquid.[3][4][5]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The sample is heated, and as it boils, the vapor travels into the condenser, where it is cooled and reverts to a liquid.

-

The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.[3]

-

2. Thiele Tube Method:

This micro-method is suitable when only a small amount of the substance is available.[3][6]

-

Apparatus: A Thiele tube, a small test tube, a capillary tube sealed at one end, a thermometer, and a heat source.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][6]

-

Density Determination

Density is the mass of a substance per unit volume.[7] For a liquid like this compound, the following methods are generally used:

1. Using a Graduated Cylinder and Balance:

This is a straightforward but less precise method.

-

Apparatus: A graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of an empty, dry graduated cylinder is measured.

-

A known volume of this compound is added to the graduated cylinder, and the volume is recorded.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is determined by subtraction, and the density is calculated by dividing the mass by the volume.[8]

-

2. Using a Pycnometer:

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise density measurement.

-

Apparatus: A pycnometer, an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound and placed in a water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

The pycnometer is then removed, dried, and its mass is measured.

-

The mass of the this compound is calculated, and the density is determined by dividing the mass by the known volume of the pycnometer.

-

Visualizations

The following diagrams illustrate the generalized workflows for determining the physical properties discussed.

Caption: Generalized workflows for boiling point determination.

Caption: Generalized workflows for density determination.

References

- 1. CAS 7318-67-4: this compound | CymitQuimica [cymitquimica.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vernier.com [vernier.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chm.uri.edu [chm.uri.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to cis-1,4-Hexadiene: Properties, Synthesis, and Applications

For Immediate Release

This whitepaper provides a comprehensive technical overview of cis-1,4-hexadiene, a crucial diene monomer in polymer synthesis. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the molecule's fundamental properties, outlines a key synthesis protocol, and illustrates its primary application in the production of Ethylene-Propylene-Diene Monomer (EPDM) rubber.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name (4Z)-hexa-1,4-diene, is a colorless liquid organic compound.[1][2] Its structure, featuring two double bonds in a cis configuration, imparts specific reactivity that makes it a valuable intermediate in organic synthesis, particularly in polymer production.[1] The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₀ |

| Molecular Weight | 82.14 g/mol |

| CAS Number | 7318-67-4 |

| Appearance | Colorless liquid |

| Density | 0.707 g/mL at 20 °C |

| Boiling Point | 65-66 °C |

| Refractive Index | n20/D 1.415 |

| Flash Point | -46 °C (-50.8 °F) - closed cup |

| Solubility | Soluble in organic solvents, limited in water |

| Synonyms | (Z)-1,4-Hexadiene, (4Z)-Hexa-1,4-diene |

Synthesis of this compound

The industrial synthesis of 1,4-hexadiene is primarily achieved through the catalytic reaction of ethylene and butadiene. Various transition metal catalysts, including rhodium and cobalt-based systems, have been developed to control the regioselectivity and stereoselectivity of this reaction.

Experimental Protocol: Rhodium-Catalyzed Synthesis

A common laboratory-scale synthesis involves the reaction of ethylene and butadiene in the presence of a rhodium catalyst. The following protocol is a representative example.

Materials:

-

Butadiene

-

Ethylene

-

Cyclopentadienylrhodium catalyst

-

Hydrohalic acid (e.g., HCl)

-

Anhydrous, deoxygenated solvent (e.g., toluene)

-

High-pressure reactor equipped with stirring and temperature control

Procedure:

-

Catalyst Preparation: A solution of the cyclopentadienylrhodium complex and a hydrohalic acid promoter is prepared in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reactor Setup: The high-pressure reactor is purged with an inert gas to remove air and moisture. The catalyst solution is then transferred to the reactor.

-

Reactant Addition: A known amount of liquid butadiene is added to the reactor. The reactor is then sealed and pressurized with ethylene to the desired pressure.

-

Reaction Conditions: The mixture is heated to the reaction temperature, typically ranging from 35 °C to 300 °C, and stirred vigorously to ensure efficient mixing of the gaseous and liquid phases.[3] The reaction is monitored by sampling and analyzing the product mixture using gas chromatography (GC).

-

Workup and Isolation: Upon completion, the reactor is cooled, and the excess ethylene is carefully vented. The reaction mixture is then treated to deactivate the catalyst. The product, 1,4-hexadiene, is isolated from the solvent and byproducts by fractional distillation. The cis and trans isomers can be separated by preparative chromatography if required.

Key Application: EPDM Rubber Synthesis

A primary application of this compound is its use as a third monomer in the production of EPDM (Ethylene-Propylene-Diene Monomer) rubber. The diene introduces unsaturated sites into the saturated polymer backbone, which allows for sulfur vulcanization (cross-linking).

Ziegler-Natta Polymerization Workflow

The synthesis of EPDM is typically carried out via coordination polymerization using a Ziegler-Natta catalyst system. This process involves the copolymerization of ethylene, propylene, and a diene monomer like this compound.

References

An In-depth Technical Guide to the Properties and Hazards of cis-1,4-Hexadiene (CAS 7318-67-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards associated with cis-1,4-Hexadiene (CAS RN: 7318-67-4). This non-conjugated diene is a colorless, flammable liquid utilized as a monomer in the synthesis of specialty polymers and as an intermediate in organic synthesis. Due to its reactivity and toxicological profile, a thorough understanding of its characteristics and safe handling procedures is imperative for professionals in research and development. This document summarizes key quantitative data, outlines relevant experimental protocols for toxicological assessment, and presents visual diagrams of experimental workflows and hazard relationships to ensure safe and informed use in a laboratory setting.

Chemical and Physical Properties

This compound, with the IUPAC name (4Z)-hexa-1,4-diene, is an organic compound with the molecular formula C₆H₁₀.[1][2] It is characterized by two double bonds at the first and fourth positions of a six-carbon chain, with a cis or (Z) configuration at the internal double bond.[1] This configuration imparts a bent molecular shape, influencing its physical and chemical properties.[1] It is a colorless liquid at room temperature with a distinct odor and is soluble in organic solvents but has limited solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀ | [1][3][4][5] |

| Molecular Weight | 82.14 g/mol | [3][5] |

| CAS Number | 7318-67-4 | [1][2][3][4][5] |

| EC Number | 230-783-6 | [4][5] |

| Density | 0.707 g/mL at 20 °C | [3][4][5] |

| Boiling Point | 65-66 °C | [3][4][5] |

| Melting Point | -94.9 °C (estimate) | [3] |

| Flash Point | -46 °C (-50.8 °F) - closed cup | [3][4][5] |

| Refractive Index | n20/D 1.415 | [3][4][5] |

| LogP | 2.13860 | [3] |

Hazards and Toxicological Information

This compound is classified as a hazardous substance due to its flammability and toxicity. It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor. |

| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed. |

| Aspiration Hazard | Category 1 | Danger | H304: May be fatal if swallowed and enters airways.[2] |

Toxicological Data:

-

Acute Oral Toxicity (LD₅₀): 150 mg/kg in mice.[3] This value indicates a high level of toxicity upon ingestion.

-

Mutagenicity: A mutation data test system in mice has been reported with a dose of 500 ppm over 6 hours for 2 days.[3]

Experimental Protocols

The following sections detail the standardized methodologies for assessing the acute oral toxicity and mutagenic potential of a chemical substance like this compound. These protocols are based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to classify a substance into a specific toxicity class based on the Globally Harmonised System (GHS). It utilizes a stepwise procedure with a small number of animals.

Principle: The test involves administering the substance orally to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome (mortality or survival) in this group determines the next step: either dosing another group at a lower or higher dose level or concluding the test. The objective is to identify the dose range that causes mortality in a portion of the animals.

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females, as they are often slightly more sensitive) are used.[4] The animals are acclimatized to the laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in individual cages. They are fasted prior to dosing (e.g., overnight for rats with water ad libitum).[4][5]

-

Dose Preparation: The test substance is typically administered in a constant volume over the range of doses to be tested. The vehicle used should be inert (e.g., water, corn oil) and its characteristics known.[4]

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

-

Stepwise Procedure:

-

A starting dose is selected based on available information.

-

A group of three animals is dosed at the starting dose.

-

If mortality occurs, the next group is dosed at a lower level. If no mortality occurs, the next group is dosed at a higher level.

-

The test is stopped when the criteria for classification are met.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This test is used to identify substances that cause cytogenetic damage, which results in the formation of micronuclei in erythrocytes.

Principle: The assay detects damage to the chromosomes or the mitotic apparatus of erythroblasts. When a developing erythroblast expels its main nucleus to become an immature erythrocyte, any lagging chromosome fragments or whole chromosomes are left behind in the cytoplasm as small nuclei, called micronuclei. An increase in the frequency of micronucleated polychromatic (immature) erythrocytes in treated animals is an indication of induced chromosomal damage.

Methodology:

-

Test Animals: Healthy, young adult rodents (usually mice or rats) are used.[6]

-

Dose Selection: A preliminary study may be conducted to determine the maximum tolerated dose (MTD). At least three dose levels are typically used for the main study.

-

Administration: The test substance is usually administered once or twice, 24 hours apart, via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis:

-

Bone marrow cells are flushed from the femurs and smears are prepared on glass slides.

-

Blood smears are prepared from peripheral blood.

-

The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

A sufficient number of PCEs (typically at least 2000 per animal) are scored for the presence of micronuclei.

-

The ratio of PCEs to NCEs is also determined as an indicator of cytotoxicity.

-

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the concurrent vehicle control group. Statistical analysis is performed to determine if there is a significant, dose-related increase in micronucleated cells.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.[4]

-

Hand Protection: Compatible chemical-resistant gloves.[4]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a respirator with an appropriate filter is necessary.[4]

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

Fire and Explosion Hazards:

-

Highly flammable liquid and vapor.[2] Vapors can travel to a source of ignition and flash back.

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Use non-sparking tools. Take precautionary measures against static discharge.

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[6] Do not use a direct water jet.

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[6] Due to the aspiration hazard, vomiting can be dangerous.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

References

Solubility of cis-1,4-Hexadiene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,4-hexadiene in common organic solvents. Due to a scarcity of publicly available quantitative solubility data for this specific isomer, this document synthesizes information based on established chemical principles, qualitative data for 1,4-hexadiene, and the solubility behavior of analogous nonpolar hydrocarbons. The guide outlines the expected solubility of this compound and furnishes a detailed, generalized experimental protocol for its quantitative determination. This document is intended to be a valuable resource for laboratory researchers, process chemists, and professionals in drug development who require an understanding of the solubility profile of this compound.

Introduction to this compound

This compound (CAS RN: 7318-67-4) is an unsaturated hydrocarbon with the molecular formula C₆H₁₀. As a nonpolar molecule, its solubility is primarily governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar solvents.[1][2][3][4][5] It is a colorless liquid at room temperature and is known to be soluble in many organic solvents while being insoluble in water.[6][7][8] Understanding its solubility is critical for its use in organic synthesis, polymerization reactions, and as a potential non-polar medium or reactant in various chemical processes.

Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in peer-reviewed literature or chemical handbooks. However, based on its nonpolar nature and qualitative reports for 1,4-hexadiene (isomer mixture), a reliable profile of its expected solubility can be constructed. The following table summarizes the expected solubility of this compound in a range of common organic solvents. The classifications are based on the general behavior of nonpolar alkenes and specific mentions of 1,4-hexadiene's solubility.[1][6]

| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound | Rationale & Citation |

| n-Hexane | C₆H₁₄ | Nonpolar | Miscible | Both are nonpolar hydrocarbons, leading to strong van der Waals interactions. Alkenes are generally soluble in nonpolar solvents.[1][5][9] |

| Toluene | C₇H₈ | Nonpolar | Miscible | As an aromatic hydrocarbon, toluene readily dissolves other nonpolar compounds like hexadienes.[9] |

| Diethyl Ether | C₄H₁₀O | Weakly Polar | Soluble / Miscible | Diethyl ether's low polarity allows for effective solvation of hydrocarbons. 1,4-Hexadiene is cited as soluble in ether.[6][9] |

| Chloroform | CHCl₃ | Weakly Polar | Soluble / Miscible | Chloroform is a versatile solvent capable of dissolving a wide range of organic compounds, including nonpolar ones.[9] |

| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble | The polarity of acetone may limit miscibility compared to nonpolar solvents.[9] |

| Ethanol | C₂H₆O | Polar Protic | Sparingly Soluble / Soluble | The presence of a hydroxyl group and hydrogen bonding in ethanol makes it less compatible with nonpolar hydrocarbons. However, 1,4-hexadiene is cited as soluble in ethanol.[6][9] |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | Methanol's higher polarity compared to ethanol results in lower expected solubility for a nonpolar solute.[9] |

| Water | H₂O | Highly Polar | Insoluble | As a nonpolar hydrocarbon, it is essentially insoluble in water.[6][7][8] |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is necessary. The following methodology outlines a general and robust procedure for determining the solubility of a volatile hydrocarbon in an organic solvent at a specified temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap vials with PTFE-lined septa)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Volumetric flasks and pipettes

-

Syringes for sample injection

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards should cover a range that is expected to bracket the solubility limit.

-

-

Generation of Calibration Curve:

-

Analyze the standard solutions using GC-FID to generate a calibration curve of peak area versus concentration.[9]

-

This curve will be used to determine the concentration of this compound in the saturated solutions.

-

-

Equilibration of Saturated Solutions:

-

Set the thermostatically controlled shaker or water bath to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.[9]

-

Add an excess amount of this compound to a series of sealed vials. The presence of a separate, undissolved phase of the hexadiene is crucial to ensure saturation.[9]

-

Accurately dispense a known volume of the organic solvent into each vial.

-

Securely seal the vials and place them in the temperature-controlled environment.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]

-

-

Sample Preparation and Analysis:

-

After equilibration, cease agitation and allow the vials to remain in the temperature bath for several hours to permit the complete separation of the undissolved solute from the saturated solution.[9]

-

Carefully extract an aliquot of the clear, saturated supernatant without disturbing the undissolved layer.

-

Dilute the extracted aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.[9]

-

Inject the diluted sample into the GC-FID system and record the peak area corresponding to this compound.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Back-calculate to find the concentration in the original saturated solution. This value represents the solubility at the experimental temperature.[9]

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. 13.3 Physical Properties of Alkenes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. testbook.com [testbook.com]

- 6. 1,4-Hexadiene | C6H10 | CID 11599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 7318-67-4: this compound | CymitQuimica [cymitquimica.com]

- 8. CAS 592-45-0: 1,4-Hexadiene | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of Double Bonds in cis-1,4-Hexadiene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-1,4-Hexadiene is a non-conjugated diene featuring two distinct carbon-carbon double bonds: a terminal, monosubstituted alkene (C1=C2) and an internal, cis-disubstituted alkene (C4=C5). Due to the separation of these bonds by a methylene group, they exhibit independent reactivity, largely governed by steric and electronic factors. This guide provides a comprehensive analysis of the differential reactivity of these two sites towards common organic transformations, including hydrogenation, epoxidation, and hydroboration. The predictable selectivity of these reactions makes this compound a valuable substrate in synthetic chemistry for the controlled introduction of functionality. This document summarizes the expected reactivity, presents detailed experimental protocols for selective transformations, and visualizes the underlying mechanistic principles.

Structural and Reactivity Overview

The reactivity of the two double bonds in this compound is dictated by their substitution patterns.

-

C1=C2 Double Bond: A terminal, monosubstituted alkene. It is sterically unhindered, making it more accessible to bulky reagents.

-

C4=C5 Double Bond: An internal, cis-disubstituted alkene. It is more electron-rich than the terminal double bond due to the presence of two alkyl substituents, which act as electron-donating groups. This increased electron density makes it more susceptible to attack by electrophilic reagents. However, it is also more sterically hindered.

This dichotomy between steric accessibility and electronic enrichment is the primary determinant of regioselectivity in reactions involving this compound.

Data Presentation: Predicted Selectivity in Key Reactions

While specific kinetic data for the competitive reactions of this compound are not extensively reported in the literature, the following tables summarize the expected major products and selectivity based on established principles of alkene reactivity and data from analogous systems. The selectivity is presented as an estimated ratio of reaction at the C4=C5 position versus the C1=C2 position.

Table 1: Predicted Selectivity in the Epoxidation of this compound

| Reagent | Major Product | Predicted Selectivity (C4=C5 : C1=C2) | Rationale |

| m-CPBA | 4,5-epoxy-cis-1-hexene | >90 : 10 | The more electron-rich internal double bond is more nucleophilic and reacts faster with the electrophilic peroxy acid. |

| Dimethyldioxirane (DMDO) | 4,5-epoxy-cis-1-hexene | >90 : 10 | Similar to m-CPBA, DMDO is an electrophilic oxidizing agent that preferentially reacts at the more substituted, electron-rich double bond. |

Table 2: Predicted Selectivity in the Hydroboration-Oxidation of this compound

| Reagent | Major Product | Predicted Selectivity (C1=C2 : C4=C5) | Rationale |

| 9-BBN, then H₂O₂, NaOH | cis-4-hexen-1-ol | >99 : 1 | The bulky 9-BBN reagent is highly sensitive to steric hindrance and selectively adds to the less sterically encumbered terminal double bond.[1][2] |

| BH₃·THF, then H₂O₂, NaOH | cis-4-hexen-1-ol | ~95 : 5 | While less selective than 9-BBN, borane still shows a strong preference for the sterically more accessible terminal double bond. |

Table 3: Predicted Selectivity in the Catalytic Hydrogenation of this compound

| Catalyst | Major Product | Predicted Selectivity (C1=C2 vs. C4=C5) | Rationale |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | cis-4-hexene | C1=C2 slightly favored | Homogeneous catalysts are sensitive to steric hindrance, favoring the less substituted double bond. |

| Pd/C | cis-4-hexene and 1-hexene | Low selectivity | Heterogeneous catalysts can exhibit complex selectivity patterns, often leading to mixtures and over-reduction. The terminal double bond is generally hydrogenated faster. |

| Diimide (N₂H₂) | cis-4-hexene | C1=C2 slightly favored | Diimide is a sterically sensitive reagent and is expected to preferentially reduce the less substituted terminal double bond.[3] |

Experimental Protocols

The following are detailed methodologies for key selective reactions involving this compound, adapted from established procedures for similar substrates.

Selective Epoxidation of the Internal Double Bond

Objective: To selectively synthesize 4,5-epoxy-cis-1-hexene.

Materials:

-

This compound (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.0 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of the diene over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC or GC analysis.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4,5-epoxy-cis-1-hexene.

Selective Hydroboration-Oxidation of the Terminal Double Bond

Objective: To selectively synthesize cis-4-hexen-1-ol.

Materials:

-

This compound (1.0 eq)

-

9-Borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 1.05 eq)

-

Tetrahydrofuran (THF, anhydrous)

-

3 M aqueous sodium hydroxide solution (NaOH)

-

30% aqueous hydrogen peroxide solution (H₂O₂)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Add a solution of this compound in anhydrous THF (0.5 M) to the flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 9-BBN solution in THF dropwise via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂, ensuring the internal temperature does not rise above 25 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add diethyl ether and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine (2x), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford cis-4-hexen-1-ol.

Visualization of Reaction Pathways and Mechanisms

The selectivity observed in the reactions of this compound can be understood by examining the transition states of the competing reaction pathways.

Epoxidation Selectivity

The epoxidation with an electrophilic reagent like m-CPBA proceeds faster at the more electron-rich internal double bond.

Hydroboration Selectivity

The hydroboration with a sterically demanding reagent like 9-BBN occurs preferentially at the less hindered terminal double bond.

Experimental Workflow for Selective Hydroboration-Oxidation

The following diagram illustrates the key steps in the selective synthesis of cis-4-hexen-1-ol.

Conclusion

The differential reactivity of the two double bonds in this compound provides a valuable platform for selective organic synthesis. By carefully selecting reagents and reaction conditions, chemists can target either the terminal or the internal double bond with a high degree of predictability. The principles of steric and electronic control are paramount in understanding and exploiting this selectivity. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, enabling the strategic use of this compound as a versatile building block in the synthesis of complex molecules.

References

An In-depth Technical Guide to (Z)-hexa-1,4-diene (cis-1,4-Hexadiene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-hexa-1,4-diene, commonly known as cis-1,4-hexadiene, is a volatile, colorless organic liquid. As a non-conjugated diene, its distinct chemical reactivity, particularly the differential reactivity of its two double bonds, makes it a valuable monomer in the synthesis of specialty polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the production of ethylene-propylene-diene monomer (EPDM) elastomers.

Chemical and Physical Properties

(Z)-hexa-1,4-diene is systematically named (4Z)-hexa-1,4-diene in accordance with IUPAC nomenclature.[1] It is characterized by the presence of two carbon-carbon double bonds, one terminal and one internal, with the internal double bond having a cis or (Z) configuration. This configuration imparts a bent geometry to the molecule, influencing its physical and chemical characteristics.[2] The compound is soluble in common organic solvents but has limited solubility in water.[2]

Quantitative Data Summary

| Property | Value |

| IUPAC Name | (4Z)-hexa-1,4-diene[1] |

| Synonyms | This compound, (Z)-1,4-Hexadiene[1][2] |

| CAS Number | 7318-67-4[1] |

| Molecular Formula | C₆H₁₀[1] |

| Molecular Weight | 82.14 g/mol [1] |

| Boiling Point | 65-66 °C[3] |

| Density | 0.707 g/mL at 20 °C[3] |

| Refractive Index | n20/D 1.415[3] |

| Flash Point | -46 °C (-50.8 °F) - closed cup[3] |

Synthesis of (Z)-hexa-1,4-diene

The primary industrial synthesis of (Z)-hexa-1,4-diene involves the cobalt-catalyzed reaction between butadiene and ethylene.[4] This process leverages the ability of the cobalt catalyst to selectively couple the two simple olefins to form the desired diene.

Experimental Protocol: Cobalt-Catalyzed Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on principles of organometallic catalysis.

Objective: To synthesize (Z)-hexa-1,4-diene from butadiene and ethylene using a cobalt-based catalyst.

Materials:

-

Butadiene

-

Ethylene

-

Cobalt(II) chloride (CoCl₂)

-

Triethylaluminum (Al(C₂H₅)₃)

-

Anhydrous toluene (solvent)

-

High-pressure reactor equipped with a stirrer, temperature control, and gas inlets.

Procedure:

-

Catalyst Preparation: In an inert atmosphere (e.g., a glovebox or under argon), dissolve cobalt(II) chloride in anhydrous toluene. To this solution, slowly add a stoichiometric equivalent of triethylaluminum. The mixture should be stirred at room temperature for a designated period to allow for the formation of the active catalyst species.

-

Reaction Setup: The high-pressure reactor is rendered inert by purging with dry nitrogen or argon. Anhydrous toluene is then introduced into the reactor.

-

Reactant Introduction: Liquefied butadiene is transferred to the reactor. The reactor is then pressurized with ethylene to the desired partial pressure.

-

Initiation of Reaction: The prepared catalyst solution is injected into the reactor to initiate the reaction.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and pressure for a specified duration. The progress of the reaction can be monitored by gas chromatography.

-

Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a protic solvent, such as ethanol. The resulting mixture is then washed with dilute acid and water to remove the catalyst residues.

-

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure (Z)-hexa-1,4-diene.

Key Reactions and Applications

The most significant application of (Z)-hexa-1,4-diene is as a third monomer in the production of EPDM rubber.[5] EPDM is a synthetic elastomer known for its excellent resistance to heat, ozone, and weathering.

Role in EPDM Polymerization

In the Ziegler-Natta polymerization of EPDM, ethylene and propylene form the saturated polymer backbone, which imparts chemical resistance and thermal stability. (Z)-hexa-1,4-diene is incorporated into the polymer chain to provide sites of unsaturation. The terminal double bond of the diene is more reactive and participates in the polymerization, leaving the less reactive internal double bond pendant to the main polymer chain. These pendant double bonds are crucial for the subsequent vulcanization (cross-linking) process, typically with sulfur-based systems.

Workflow for EPDM Synthesis using Ziegler-Natta Catalysis

Caption: Workflow for EPDM Synthesis.

Reaction with Iron Pentacarbonyl

(Z)-hexa-1,4-diene reacts with iron pentacarbonyl (Fe(CO)₅) to yield a trans-1,3-hexadiene-iron tricarbonyl complex, with a minor amount of the trans,trans-2,4-hexadiene complex also being formed.[4] This reaction demonstrates the isomerization of the non-conjugated diene to a conjugated diene upon complexation with the iron center.

Safety and Handling

(Z)-hexa-1,4-diene is a highly flammable liquid and vapor.[3] It is toxic if swallowed and may be fatal if it enters the airways.[3] Appropriate personal protective equipment, including eye shields, face shields, gloves, and a suitable respirator, should be used when handling this compound.[3] It should be stored in a well-ventilated area away from sources of ignition.

Conclusion

(Z)-hexa-1,4-diene is a specialty chemical with significant industrial importance, primarily as a comonomer in the synthesis of EPDM elastomers. Its unique structure, with two double bonds of differing reactivity, allows for the production of polymers with a saturated, stable backbone and pendant unsaturation for cross-linking. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is crucial for researchers and professionals in the fields of polymer chemistry and materials science.

References

Initial Investigations into the Stereochemistry of cis-1,4-Hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational investigations into the stereochemistry of cis-1,4-hexadiene. The document focuses on the early synthetic methodologies that established its stereochemistry and the initial spectroscopic studies that began to unravel its conformational preferences.

Stereospecific Synthesis and Confirmation of cis-Geometry

The initial unambiguous synthesis of this compound was a significant step in confirming its stereochemistry. A key early method involved the stereospecific reaction of 1,3-butadiene with ethylene.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the early stereospecific synthesis of 1,4-dienes.

Reaction Scheme:

Procedure:

In a 100 mL stainless steel autoclave, the following reagents were combined:

-

Toluene (25 mL)

-

Iron(III) acetylacetonate (0.003 mole)

-

Triethylaluminum (0.012 mole)

-

1,3-Butadiene (0.6 mole)

The resulting mixture was stirred for 1.5 hours at 30°C under an ethylene pressure of 40 kg/cm ². Following the reaction, the mixture was worked up, and the products were separated by preparative gas chromatography. The yield of this compound was reported to be 35%. The identity of the product was confirmed by comparing its infrared spectrum and gas chromatographic retention time with those of an authentic sample.

Early Spectroscopic Analysis and Conformational Insights

Initial investigations into the three-dimensional structure of this compound beyond the planar nature of the double bonds relied heavily on spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These methods provided the first insights into the rotational isomerism around the central C-C single bond.

Vibrational Spectroscopy

Early vibrational spectroscopy studies of alkenes were instrumental in distinguishing between cis and trans isomers. For cis-alkenes, characteristic C-H out-of-plane bending vibrations are typically observed in the region of 675-730 cm⁻¹. The presence of a band in this region for the synthesized 1,4-hexadiene, coupled with the absence of the characteristic band for a trans double bond (around 960-970 cm⁻¹), provided strong evidence for the cis configuration.

Further detailed analysis of the vibrational spectra of simple dienes aimed to identify different conformational isomers (rotamers) that exist due to rotation around the single bond connecting the two double bonds. The complexity of the observed spectra often suggested the presence of more than one stable conformer at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The advent of NMR spectroscopy provided a powerful tool for the stereochemical analysis of olefins. For this compound, the coupling constants between the vinyl protons are characteristic of a cis relationship. The vicinal coupling constant (³J) for protons on a cis double bond is typically in the range of 6-12 Hz, which is significantly smaller than the 12-18 Hz range observed for trans protons.

Early conformational studies of acyclic dienes using ¹H NMR focused on the analysis of long-range coupling constants and the temperature dependence of the spectra. While a complete conformational picture was not fully elucidated in the very initial studies, the observed spectral parameters were consistent with a molecule possessing internal rotation, leading to an equilibrium of different spatial arrangements. The primary conformers considered were those where the double bonds were either syn-periplanar or anti-periplanar with respect to each other.

Logical Flow of Stereochemical Determination

The logical process for the initial determination of the stereochemistry of this compound can be visualized as follows:

Quantitative Data Summary

The following table summarizes the key quantitative data from early spectroscopic analyses used to characterize this compound and related structures.

| Spectroscopic Parameter | Value/Range | Significance |

| Infrared Spectroscopy | ||

| cis C-H Out-of-Plane Bend | 675-730 cm⁻¹ | Characteristic of a cis-disubstituted alkene |

| trans C-H Out-of-Plane Bend | 960-970 cm⁻¹ | Absence indicates lack of trans isomer |

| ¹H NMR Spectroscopy | ||

| Vicinal Vinyl Coupling (³J_HH) | 6-12 Hz | Confirms cis geometry of the double bond |

Methodological & Application

Application Notes and Protocols: The Role of cis-1,4-Hexadiene in the Stereospecific Polymerization of Dienes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cis-1,4-hexadiene in the stereospecific polymerization of dienes. The focus is on its established role as a termonomer in the synthesis of ethylene-propylene-diene monomer (EPDM) rubber and its potential influence on the stereoselectivity of conjugated diene polymerization. Detailed experimental protocols and data presentation are included to guide researchers in this field.

Introduction: Stereospecific Polymerization and the Significance of cis-1,4 Microstructure

The stereoselective polymerization of conjugated dienes, such as 1,3-butadiene and isoprene, is fundamental to the synthetic rubber industry. Polymers with a high cis-1,4-microstructure exhibit superior properties like high elasticity, low heat buildup, and excellent abrasion and fatigue resistance.[1] These characteristics are directly linked to the high regularity of the polymer chain, which facilitates strain-induced crystallization.[1] Lanthanide-based catalysts, particularly those utilizing neodymium (Nd), are highly effective in producing polydienes with cis-1,4 content exceeding 98%.[1]

This compound is a non-conjugated diene commonly employed as a third monomer in the production of EPDM rubber. Its primary function is to introduce sites of unsaturation into the saturated polymer backbone, enabling subsequent vulcanization (cross-linking) with sulfur. While its role in EPDM is well-documented, its influence as a comonomer on the stereospecific polymerization of conjugated dienes like butadiene is less explored in publicly available literature. These notes will cover both the established applications and the potential areas for further research.

Data Presentation: Catalyst Performance and Polymer Properties

The following tables summarize key quantitative data related to the stereospecific polymerization of dienes.

Table 1: Performance of Various Catalyst Systems in the cis-1,4 Polymerization of Dienes

| Catalyst System | Monomer | cis-1,4 Content (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| Nd(vers)₃/Al(i-Bu)₂H/Me₂SiCl₂ | Butadiene | >98 | 1.5 x 10⁵ - 5.0 x 10⁵ | 1.8 - 3.5 | [2] |

| NCN-pincer rare earth metal/Al(alkyl)₃/[Ph₃C][B(C₆F₅)₄] | Butadiene | 99.9 - 100 | - | - | [3] |

| NCN-pincer rare earth metal/Al(alkyl)₃/[Ph₃C][B(C₆F₅)₄] | Isoprene | 98.8 | - | - | [3] |

| PNP-ligated rare-earth metal/[Ph₃C][B(C₆F₅)₄]/Al(iBu)₃ | Isoprene | 95 - 99 | 5.2 x 10⁴ - 13.2 x 10⁴ | 1.10 - 1.74 | [4] |

| Nd(P₅₀₇)₃/Al(i-Bu)₃/CHCl₃/PPh₃ | Butadiene | 98.3 | - | Narrow | [5][6] |

| Nd(P₅₀₇)₃/Al(i-Bu)₃/CHCl₃/PPh₃ | Isoprene | 98.1 | - | Narrow | [5][6] |

Table 2: Typical Composition and Properties of EPDM Rubber Incorporating 1,4-Hexadiene

| Property | Value Range | Notes | Reference |

| Ethylene Content (wt%) | 45 - 75 | Higher ethylene content increases crystallinity and green strength. | [7] |

| Propylene Content (wt%) | 20 - 50 | Higher propylene content improves low-temperature flexibility. | [7] |

| 1,4-Hexadiene Content (wt%) | 2 - 5 | Provides sites for vulcanization. | [7] |

| Mooney Viscosity (ML 1+4 @ 125°C) | 20 - 100 | Relates to the polymer's molecular weight. | [8] |

| Glass Transition Temperature (Tg) | -60 to -50 °C | Dependent on the ethylene/propylene ratio. |

Experimental Protocols

The following are detailed protocols for key experiments in the stereospecific polymerization of dienes.

Protocol 1: General Procedure for cis-1,4-Polymerization of Butadiene using a Neodymium-Based Catalyst

Objective: To synthesize high cis-1,4-polybutadiene.

Materials:

-

Neodymium(III) versatate (Nd(vers)₃) solution in hexane

-

Triisobutylaluminum (TIBA) or Diisobutylaluminium hydride (DIBAH) solution in hexane

-

Diethylaluminum chloride (DEAC) or Dichlorodimethylsilane (Me₂SiCl₂) solution in hexane

-

1,3-Butadiene (polymerization grade)

-

Hexane or Toluene (anhydrous, deoxygenated)

-

Methanol (with 2% antioxidant, e.g., 2,6-di-tert-butyl-4-methylphenol)

-

Argon or Nitrogen (high purity)

Procedure:

-

Reactor Preparation: A flame-dried and argon-purged glass reactor equipped with a magnetic stirrer is used.

-

Solvent and Monomer Addition: Anhydrous hexane or toluene is transferred to the reactor via cannula. The reactor is then cooled to the desired polymerization temperature (e.g., 50°C), and a known amount of liquefied butadiene is added.

-

Catalyst Preparation (Aging): In a separate flame-dried and argon-purged vial, the catalyst components are added sequentially under an inert atmosphere. A typical order of addition is solvent, organoaluminum co-catalyst (TIBA or DIBAH), halogen source (DEAC or Me₂SiCl₂), and finally the neodymium precursor (Nd(vers)₃). The solution is allowed to "age" at room temperature for a specified time (e.g., 15-30 minutes) to form the active catalytic species.

-

Polymerization Initiation: The prepared catalyst solution is injected into the reactor via syringe to initiate the polymerization.

-

Reaction Monitoring: The polymerization is allowed to proceed for the desired duration (e.g., 1-4 hours). An increase in the viscosity of the solution is typically observed as the reaction progresses.

-

Termination and Precipitation: The polymerization is terminated by adding methanol containing an antioxidant. The polymer is then precipitated by pouring the reaction mixture into a larger volume of methanol.

-

Polymer Isolation and Drying: The precipitated polymer is collected, washed with methanol, and dried in a vacuum oven at 40-50°C to a constant weight.

Protocol 2: Synthesis of EPDM Terpolymer with this compound

Objective: To synthesize an EPDM terpolymer with a specific diene content for vulcanization.

Materials:

-

Vanadium oxytrichloride (VOCl₃) or Vanadium(III) acetylacetonate (V(acac)₃)

-

Ethylaluminum sesquichloride (EASC) or Diethylaluminum chloride (DEAC)

-

Ethylene (polymerization grade)

-

Propylene (polymerization grade)

-

This compound (high purity)

-

Hexane or Toluene (anhydrous, deoxygenated)

-

Methanol (with antioxidant)

-

Argon or Nitrogen (high purity)

Procedure:

-

Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet ports for monomers and catalyst components is used.

-